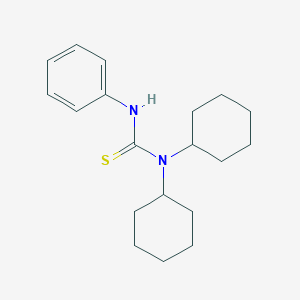
1,1-Dicyclohexyl-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dicyclohexyl-3-phenylthiourea, also known as DCP, is an organic compound with the chemical formula C19H26N2S. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. DCP is a thiourea derivative that has been widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 1,1-Dicyclohexyl-3-phenylthiourea is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting carbonic anhydrase, 1,1-Dicyclohexyl-3-phenylthiourea can affect the acid-base balance in the body and interfere with various physiological processes.
Effets Biochimiques Et Physiologiques
1,1-Dicyclohexyl-3-phenylthiourea has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on carbonic anhydrase, 1,1-Dicyclohexyl-3-phenylthiourea has been found to have antitumor and antiviral activities. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-Dicyclohexyl-3-phenylthiourea in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 1,1-Dicyclohexyl-3-phenylthiourea has a relatively low toxicity, making it safe to handle in the laboratory. However, one limitation of using 1,1-Dicyclohexyl-3-phenylthiourea is its insolubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1,1-Dicyclohexyl-3-phenylthiourea. One area of interest is the development of new drugs based on its antitumor and antiviral activities. Additionally, further studies are needed to fully understand the mechanism of action of 1,1-Dicyclohexyl-3-phenylthiourea and its effects on various physiological processes. Finally, research on the synthesis and properties of novel thiourea derivatives could lead to the development of new compounds with unique properties and applications.
Méthodes De Synthèse
1,1-Dicyclohexyl-3-phenylthiourea can be synthesized by reacting cyclohexylamine and phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields 1,1-Dicyclohexyl-3-phenylthiourea as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
1,1-Dicyclohexyl-3-phenylthiourea has been extensively studied for its biological and pharmacological properties. It has been used as a pharmacological tool to investigate the role of thiourea derivatives in various biochemical and physiological processes. 1,1-Dicyclohexyl-3-phenylthiourea has been shown to have a potent inhibitory effect on the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, 1,1-Dicyclohexyl-3-phenylthiourea has been found to have antitumor and antiviral activities, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
15093-49-9 |
|---|---|
Nom du produit |
1,1-Dicyclohexyl-3-phenylthiourea |
Formule moléculaire |
C19H28N2S |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1,1-dicyclohexyl-3-phenylthiourea |
InChI |
InChI=1S/C19H28N2S/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,20,22) |
Clé InChI |
IPHITDLLTSWTIN-UHFFFAOYSA-N |
SMILES isomérique |
C1CCC(CC1)N(C2CCCCC2)C(=NC3=CC=CC=C3)S |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=CC=C3 |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=CC=C3 |
Autres numéros CAS |
15093-49-9 |
Synonymes |
N,N-Dicyclohexyl-N'-phenylthiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



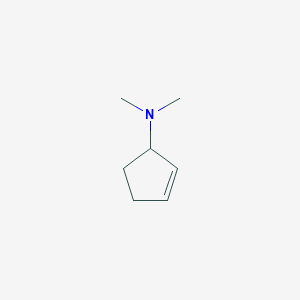
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
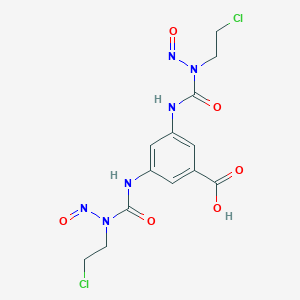

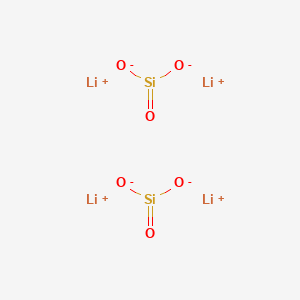
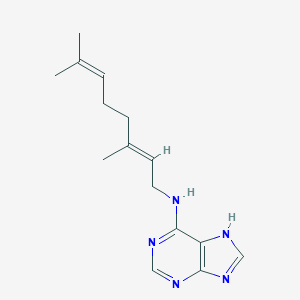
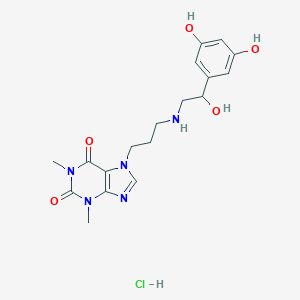
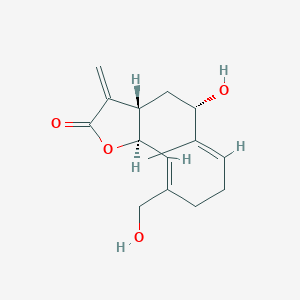
![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
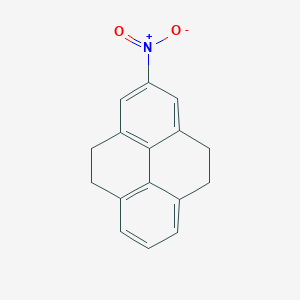
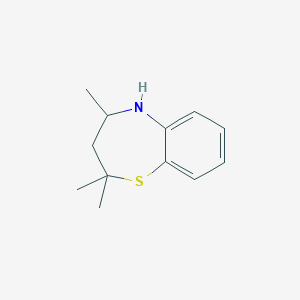
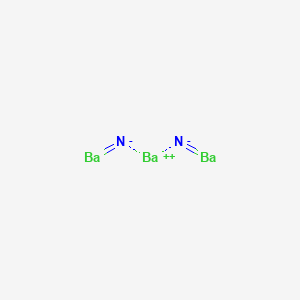
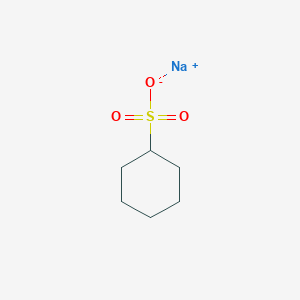
![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)